(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid
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Overview
Description
(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid is a quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry. The compound this compound is known for its potential biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid typically involves the condensation of 2-methylquinoline-4-one with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by acidification and subsequent crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction of the carbonyl group can yield 2-(2-methylquinolin-1(4H)-yl)acetic acid.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are used for esterification or amidation reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-(2-methylquinolin-1(4H)-yl)acetic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline-4-one: A precursor in the synthesis of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid.
Quinoline-2,4-dione: An oxidation product of this compound.
2-(2-methylquinolin-1(4H)-yl)acetic acid: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methyl-4-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)9-4-2-3-5-10(9)13(8)7-12(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQXGGVRQFFJCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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